2-methyl-3-nitro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Overview
Description
2-methyl-3-nitro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide is an organic compound that features a benzamide core with a nitro group and a piperidinylcarbonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide typically involves multiple steps:
Amidation: The formation of the benzamide core involves the reaction of an appropriate carboxylic acid derivative with an amine.
Piperidinylcarbonyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine or bromine) with a Lewis acid catalyst (e.g., aluminum chloride).
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various halogenated or sulfonated derivatives can be formed.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The nitro group and piperidinylcarbonyl moiety may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide
- 1-(4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl)-3-(3-nitrophenyl)-2-propen-1-one
Uniqueness
2-methyl-3-nitro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a nitro group, benzamide core, and piperidinylcarbonyl substituent makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-3-nitro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-17(6-5-7-18(14)23(26)27)19(24)21-16-10-8-15(9-11-16)20(25)22-12-3-2-4-13-22/h5-11H,2-4,12-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAAHFJAPKRYPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.